molecular formula C8H16ClNO B2982230 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride CAS No. 2253640-45-6

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride

Cat. No. B2982230
CAS RN: 2253640-45-6
M. Wt: 177.67
InChI Key: XKIRDQKEEORMID-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a chemical compound with the CAS Number: 2253640-45-6 . It has a molecular weight of 177.67 . This compound is stored at room temperature and is available in powder form . It has a unique structure and properties that make it a valuable tool for drug synthesis, polymer chemistry, and material science. Its applications range from developing novel pharmaceuticals to creating advanced materials with enhanced properties.


Molecular Structure Analysis

The IUPAC name for this compound is 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride . The InChI code is 1S/C8H15NO.ClH/c1-6(2)8(9)4-7(3,5-8)10-6;/h4-5,9H2,1-3H3;1H . This indicates that the compound has a bicyclic structure with an oxygen atom and an amine group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 177.67 .

Scientific Research Applications

Nucleophilic Ring Opening and Fragmentation

The study by Grob and Krasnobajew (1964) explores the reactivity of 1-aza-bicyclo[2.2.0]hexane derivatives, which are structurally related to the compound . These derivatives undergo nucleophilic ring opening and fragmentation under various conditions, yielding chloro-, hydroxy-, and ethoxy-piperidine derivatives. This unusual reactivity is attributed to the strain in the bicyclic structure and the consequent weakening of specific bonds, highlighting potential avenues for synthetic applications (Grob & Krasnobajew, 1964).

Cyclization and Photocycloaddition Reactions

Kirmse and Mrotzeck (1988) have reported on the cyclization of 3-hydroxycyclobutanemethanol and intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate to produce 2-oxabicyclo[2.1.1]hexane derivatives. This work underscores the versatility of these bicyclic structures in synthetic chemistry, enabling the construction of complex molecules from simpler precursors (Kirmse & Mrotzeck, 1988).

Synthesis and Reactivity of Azabicyclic Amines

Gensini et al. (2002) discuss the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons through intramolecular reductive cyclopropanation. The study highlights the synthetic utility of azabicyclic amines, offering insights into their potential applications in medicinal chemistry and material science (Gensini et al., 2002).

Amides with Depressant and Antiarrhythmic Activities

Research by Mariani et al. (1989) focuses on the synthesis of amides derived from 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo[2.2.2]octan-6-amine. Some of these compounds exhibit notable depressant and antiarrhythmic activities, demonstrating the therapeutic potential of these bicyclic amine derivatives in pharmacological contexts (Mariani et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its mechanism of action would depend on its intended use, particularly if it’s used in the context of drug synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)8(9)4-7(3,5-8)10-6;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRDQKEEORMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253640-45-6
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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